molecular formula C7H15NO B6248493 2-(3-methylpyrrolidin-3-yl)ethan-1-ol CAS No. 2408959-05-5

2-(3-methylpyrrolidin-3-yl)ethan-1-ol

Cat. No.: B6248493
CAS No.: 2408959-05-5
M. Wt: 129.20 g/mol
InChI Key: JSAGSBVEDVPDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylpyrrolidin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a methyl group at the third position and an ethanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with ethylene oxide under basic conditions to yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the pyrrolidine nitrogen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpyrrolidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-methylpyrrolidin-3-yl)ethanal or 2-(3-methylpyrrolidin-3-yl)ethanone.

    Reduction: Formation of 2-(3-methylpyrrolidin-3-yl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methylpyrrolidin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylpyrrolidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

2-(3-methylpyrrolidin-3-yl)ethan-1-ol can be compared with other similar compounds such as:

    2-(1-methylpyrrolidin-3-yl)ethan-1-ol: This compound has a similar structure but with the methyl group at the first position of the pyrrolidine ring.

    2-(pyrrolidin-3-yl)ethan-1-ol: This compound lacks the methyl substitution on the pyrrolidine ring.

    2-(pyridin-3-yl)ethan-1-ol: This compound has a pyridine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

2408959-05-5

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(3-methylpyrrolidin-3-yl)ethanol

InChI

InChI=1S/C7H15NO/c1-7(3-5-9)2-4-8-6-7/h8-9H,2-6H2,1H3

InChI Key

JSAGSBVEDVPDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)CCO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.